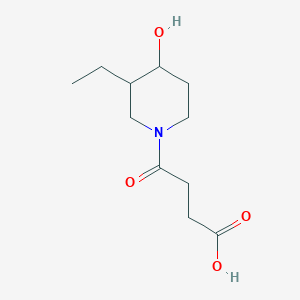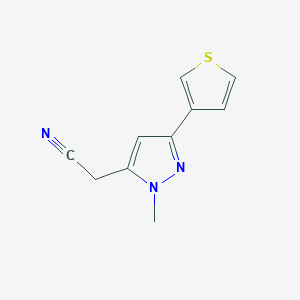
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid, also known as EHPA, is an organic compound that is used as a reagent in chemical synthesis. It is a versatile compound that has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Neuropharmacology
This compound exhibits properties that may influence neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. Chronic administration of similar high efficacy 5-HT agonists has been linked to analgesia following an initial period of hyperalgesia . This suggests potential applications in developing treatments for pain management, where modulation of 5-HT receptors can be crucial.
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have shown significant antiviral activities . This compound could be synthesized into various scaffolds to screen for pharmacological activities against a range of viruses, potentially contributing to the development of new antiviral drugs.
Anticancer Studies
The indole nucleus, found in many bioactive compounds, has been associated with anticancer properties . By binding with high affinity to multiple receptors, derivatives of this compound could be valuable in cancer research, particularly in the synthesis of new molecules for targeted therapy.
Cardiovascular Research
Compounds with a similar structure have been used in cardiovascular research, particularly in the study of dihydropyridine calcium channel blockers . This compound could be explored for its effects on cardiac function and its potential as a novel therapeutic agent for cardiovascular diseases.
Antimicrobial Activity
Indole derivatives possess antimicrobial properties, which make them of interest in the development of new antibiotics . The compound could be investigated for its efficacy against resistant bacterial strains, contributing to the fight against antibiotic resistance.
Neurodegenerative Disease Research
The ability of indole derivatives to interact with various receptors also opens up possibilities for research into neurodegenerative diseases . This compound could be part of studies aiming to understand the pathophysiology of diseases like Alzheimer’s and Parkinson’s, and in the development of neuroprotective drugs.
Metabolic Disorders
Given the broad spectrum of biological activities of indole derivatives, including antidiabetic effects , this compound could be relevant in metabolic research. It might play a role in understanding and treating conditions like diabetes and obesity.
Feed Additive Research
While not directly related to the compound, derivatives of dihydropyridine have been used as feed additives to promote growth and improve reproductive performance in livestock . This suggests potential agricultural applications for the compound, possibly as a growth promoter or health supplement for animals.
Propiedades
IUPAC Name |
4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJVPDSDAOFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















